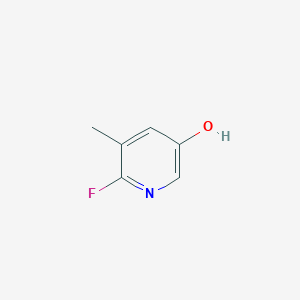

6-Fluoro-5-methylpyridin-3-ol

Overview

Description

6-Fluoro-5-methylpyridin-3-ol is a fluorinated pyridine derivative with the molecular formula C6H6FNO. This compound is characterized by the presence of a fluorine atom at the 6th position, a methyl group at the 5th position, and a hydroxyl group at the 3rd position on the pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Mechanism of Action

Target of Action

The primary target of 6-Fluoro-5-methylpyridin-3-ol is the voltage-gated potassium (Kv) channels . These channels play a crucial role in maintaining the electrical activity of cells, particularly neurons, by allowing the passage of potassium ions across the cell membrane .

Mode of Action

This compound acts by binding to the Kv channels, particularly those exposed due to demyelination . This binding reduces the aberrant efflux of potassium ions, thereby enhancing axonal conduction .

Biochemical Pathways

The compound’s action on Kv channels affects the neuronal signaling pathways . By reducing the leakage of potassium ions, it helps maintain the membrane potential necessary for the propagation of nerve impulses . The downstream effects of this action are likely to include improved neuronal communication and potentially enhanced function in conditions where demyelination has occurred .

Result of Action

The molecular and cellular effects of this compound’s action are likely to involve changes in neuronal excitability and signaling due to its impact on potassium ion flux. This could potentially lead to functional improvements in conditions characterized by demyelination .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-5-methylpyridin-3-ol typically involves the fluorination of pyridine derivatives. One common method is the treatment of 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine with sodium methoxide, followed by reduction using palladium on carbon (Pd/C) in the presence of ammonium formate .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar synthetic routes. The choice of reagents and conditions is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-5-methylpyridin-3-ol undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding ketones or reduced to form alcohols.

Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium methoxide, potassium carbonate.

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Coupling: Palladium catalysts, arylboronic acids.

Major Products Formed

Substitution: Various substituted pyridines.

Oxidation: Ketones.

Reduction: Alcohols.

Coupling: Biaryl compounds.

Scientific Research Applications

6-Fluoro-5-methylpyridin-3-ol has several scientific research applications:

Medical Imaging: Fluorine-18 labeled derivatives are used in Positron Emission Tomography (PET) for medical imaging.

Cognition Enhancing Drugs: Precursors in the synthesis of drugs aimed at enhancing cognitive functions.

Cancer Research: Fluoropyridines and their derivatives are investigated for their potential in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

- 2-Fluoro-4-methylpyridine

- 3-Fluoro-5-methylpyridine

- 6-Fluoro-2-methylpyridin-3-ol

Uniqueness

6-Fluoro-5-methylpyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name |

6-fluoro-5-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c1-4-2-5(9)3-8-6(4)7/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRGNDHQLNNCNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629382 | |

| Record name | 6-Fluoro-5-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186593-50-0 | |

| Record name | 6-Fluoro-5-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

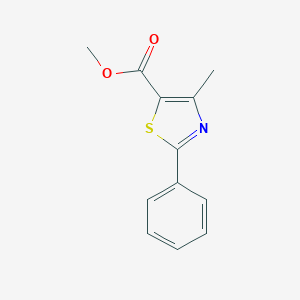

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B70437.png)

![Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione](/img/structure/B70440.png)

![tert-butyl N-[4-(benzylamino)butan-2-yl]carbamate](/img/structure/B70447.png)